5-(3-Chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride
Description
5-(3-Chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride is a thienopyridine derivative characterized by a 3-chlorobenzyl substituent at the 5-position of the tetrahydrothienopyridine scaffold. Its molecular formula is C₁₄H₁₄ClNS·HCl (exact mass: 300.25 g/mol) . Unlike its therapeutic analogs such as ticlopidine (2-chlorobenzyl) and prasugrel (fluorophenyl derivatives), this compound is primarily documented as a pharmaceutical impurity (designated Impurity G(EP)) in quality control standards for thienopyridine drugs .
Properties
IUPAC Name |
5-[(3-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNS.ClH/c15-13-3-1-2-11(8-13)9-16-6-4-14-12(10-16)5-7-17-14;/h1-3,5,7-8H,4,6,9-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCSRWHSUICPPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)CC3=CC(=CC=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyridine Core: The initial step involves the cyclization of appropriate precursors to form the thienopyridine core. This can be achieved through a series of condensation and cyclization reactions under controlled conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a suitable base and a chlorobenzyl halide as the electrophile.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl moiety.
Scientific Research Applications
Antiplatelet Activity
Ticlopidine is primarily recognized for its role as an antiplatelet agent. It inhibits platelet aggregation by blocking the ADP receptor on platelets. This mechanism is crucial in preventing thrombus formation in various cardiovascular diseases.
- Case Study : In a study involving rodent models of cancer metastasis (B16 melanoma and Lewis lung carcinoma), ticlopidine demonstrated significant inhibition of platelet aggregation and reduced pulmonary metastasis when administered orally. The results indicated that ticlopidine might be beneficial in managing hematogenous metastasis by impairing the ability of tumor cells to aggregate with platelets and invade tissues .
Stroke Prevention
Ticlopidine has been used in clinical settings to reduce the risk of stroke in patients who have experienced transient ischemic attacks (TIAs) or have a high risk of stroke.
- Clinical Findings : A clinical trial demonstrated that ticlopidine was effective in reducing the incidence of stroke compared to placebo in patients with a history of TIAs. The drug was noted for its ability to maintain long-term antiplatelet effects .
Cardiovascular Disease Management
Ticlopidine is often prescribed for patients with coronary artery disease (CAD) as part of dual antiplatelet therapy (DAPT) alongside aspirin.
- Research Insights : Studies have shown that ticlopidine enhances the efficacy of aspirin in preventing major adverse cardiovascular events (MACE) among CAD patients. The combination therapy significantly reduces the risk of myocardial infarction and other cardiovascular complications .
Data Table: Comparative Efficacy of Ticlopidine
Safety and Side Effects
While ticlopidine is effective, it is associated with potential side effects including gastrointestinal disturbances and hematological issues such as neutropenia. Monitoring blood counts during treatment is essential to mitigate risks.
Future Directions in Research
Ongoing research aims to explore novel formulations and combinations of ticlopidine with other therapeutic agents to enhance its efficacy and safety profile. Additionally, studies investigating its role in other conditions such as peripheral artery disease are underway.
Mechanism of Action
The mechanism of action of 5-(3-Chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit platelet aggregation by blocking the P2Y12 receptor on platelets. This inhibition prevents the activation of the GPIIb/IIIa receptor complex, thereby reducing platelet aggregation and thrombus formation.
Comparison with Similar Compounds
Table 1: Structural and Molecular Features
| Compound | Substituent Position/Group | Molecular Formula | Molecular Weight (g/mol) | Key Functional Differences |
|---|---|---|---|---|
| 5-(3-Chlorobenzyl) derivative | 3-chlorobenzyl | C₁₄H₁₄ClNS·HCl | 300.25 | Chlorine at meta position on benzyl |
| Ticlopidine | 2-chlorobenzyl | C₁₄H₁₄ClNS·HCl | 300.25 | Chlorine at ortho position on benzyl |
| Prasugrel | 2-fluorophenyl, cyclopropyl carbonyl, acetate | C₂₀H₂₀FNO₃S·HCl | 409.90 | Fluorophenyl, ester, and cyclopropyl groups |
| Clopidogrel | 2-chlorophenyl, methyl carboxylate | C₁₆H₁₆ClNO₂S·HCl | 321.82 | Carboxylate ester at 2-position |
Key Observations :
- The 3-chlorobenzyl isomer differs from ticlopidine (2-chlorobenzyl) in the halogen position, which may alter steric and electronic interactions with the P2Y12 receptor .
- Prasugrel and clopidogrel incorporate additional functional groups (e.g., fluorophenyl, ester) that enhance metabolic activation and receptor binding affinity .
Key Observations :
- Ticlopidine’s synthesis employs phase transfer catalysis for efficient benzylation, achieving high yields .
Pharmacological and Metabolic Profiles
Table 3: Pharmacodynamic and Metabolic Data
| Compound | Target Receptor | Mechanism of Action | Key Metabolizing Enzymes | Therapeutic Use |
|---|---|---|---|---|
| 5-(3-Chlorobenzyl) derivative | Not reported | Presumed P2Y12 antagonism (inferred) | CYP2C19, CYP2D6 (predicted) | None (pharmaceutical impurity) |
| Ticlopidine | P2Y12 ADP | Irreversible receptor inhibition | CYP2B6, CYP2C19, CYP3A4 | Anti-thrombotic |
| Prasugrel | P2Y12 ADP | Prodrug; irreversible inhibition | CYP3A4, CYP2B6 | Acute coronary syndromes |
Key Observations :
- The 3-chlorobenzyl isomer’s lack of therapeutic application may stem from suboptimal receptor binding or unfavorable pharmacokinetics compared to ticlopidine and prasugrel .
- Ticlopidine’s metabolism involves multiple CYP isoforms, increasing the risk of drug-drug interactions, whereas prasugrel’s prodrug design enhances activation efficiency .
Biological Activity
5-(3-Chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride is a compound that has garnered attention for its biological activities, particularly in the context of its potential therapeutic applications. This article reviews the current understanding of its biological activity based on diverse sources, including case studies and research findings.
- Molecular Formula : C14H15ClN2S
- Molecular Weight : 300.25 g/mol
- CAS Number : 53885-35-1
The compound is structurally related to ticlopidine, a known platelet aggregation inhibitor. Research indicates that it exhibits significant inhibitory effects on platelet aggregation induced by various agents such as adenosine diphosphate (ADP) and thrombin. This action suggests potential applications in managing conditions associated with excessive platelet aggregation, such as thrombosis and certain cancers.
Platelet Aggregation Inhibition
A pivotal study demonstrated that this compound significantly inhibited platelet aggregation in several rodent models. The results indicated:
- Inhibition of Platelet Aggregation : The compound effectively reduced platelet aggregation in response to ADP and thrombin.
- Impact on Metastasis : In rodent models with B16 melanoma and Lewis lung carcinoma, administration of the compound led to a notable decrease in pulmonary metastasis.
| Study Type | Model Used | Result |
|---|---|---|
| In Vivo | B16 Melanoma | Significant reduction in pulmonary metastasis |
| In Vivo | Lewis Lung Carcinoma | Inhibition of spontaneous pulmonary metastasis |
Antitumor Activity
Research has also explored the antitumor properties of this compound. It was found to suppress tumor growth in various cancer models by inhibiting angiogenesis and inducing apoptosis in cancer cells.
Case Studies
-
Rodent Model Study :
- Objective : To evaluate the effectiveness of the compound in inhibiting metastasis.
- Findings : The study concluded that oral administration resulted in reduced metastasis and improved survival rates among treated rodents.
-
Clinical Relevance :
- A review highlighted the relevance of this compound in clinical settings for patients at risk of thrombotic events or those undergoing cancer treatment where platelet aggregation poses a risk.
Safety and Toxicology
While the biological activity is promising, safety profiles must be assessed. The compound has been classified with warnings regarding potential toxicity if ingested. Further studies are necessary to establish a comprehensive safety profile.
Q & A
Q. What are the established synthetic routes for 5-(3-Chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride?
The synthesis typically involves multi-step reactions, including:
- N-Alkylation : Reacting 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with 3-chlorobenzyl chloride under controlled temperatures (e.g., 60–80°C) in anhydrous solvents like toluene or dichloromethane .
- Purification : Crystallization using ethanol or methanol to isolate the hydrochloride salt .
- Key parameters : Solvent polarity, reaction time, and stoichiometric ratios of precursors influence yield and purity. Adaptations from analogous 2-chloro derivatives (e.g., Ticlopidine Hydrochloride) may require optimization for regioselectivity .
Q. How can researchers characterize the structural identity of this compound?
Methodological approaches include:
- Spectroscopy :
Q. What is the known pharmacological mechanism of action?
While direct data on the 3-chloro variant is limited, structural analogs (e.g., Ticlopidine) inhibit platelet aggregation via P2Y12 receptor antagonism , blocking ADP-induced activation . Researchers should validate target engagement using:
- In vitro assays : Platelet-rich plasma (PRP) aggregation tests with ADP as an agonist .
- Molecular docking : Modeling interactions with P2Y12 receptors to assess binding affinity differences due to chloro-substituent position .
Q. What are the critical physicochemical properties of this compound?
Advanced Research Questions
Q. How can synthetic protocols be optimized to improve yield and scalability?
- Reaction optimization :
- Use lithiation-ethoxidation for regioselective benzylation .
- Explore microwave-assisted synthesis to reduce reaction time .
Q. What strategies are recommended for assessing metabolic stability and cytochrome P450 interactions?
- In vitro metabolism :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
